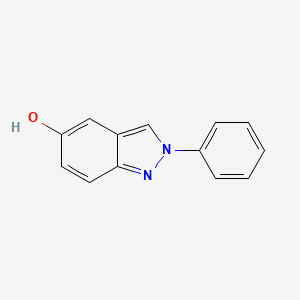
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine atoms and a chiral center makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoro-4-methylbenzene.
Chiral Resolution:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yield and purity. Continuous flow reactors and automated systems can be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of advanced materials.
Mécanisme D'action
The mechanism of action of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity. The chiral center may contribute to stereospecific interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound.
1-(2,3-Difluoro-4-methylphenyl)ethanamine: The non-chiral version.
1-(2,3-Difluoro-4-methylphenyl)ethanol: A related alcohol derivative.
Uniqueness
®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration and the presence of fluorine atoms, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1217477-52-5 |
|---|---|
Formule moléculaire |
C9H12ClF2N |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1 |
Clé InChI |
AHLCZZZZSHYPNY-FYZOBXCZSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)[C@@H](C)N)F)F.Cl |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)N)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


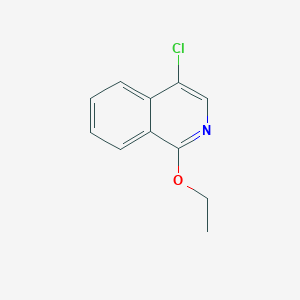


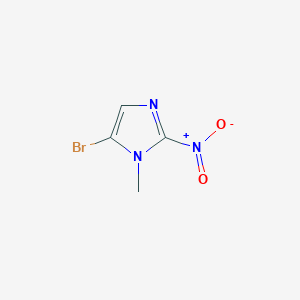
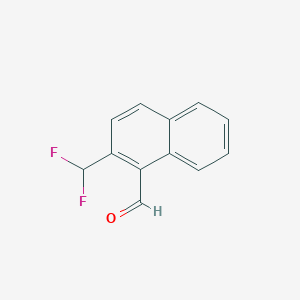
![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)
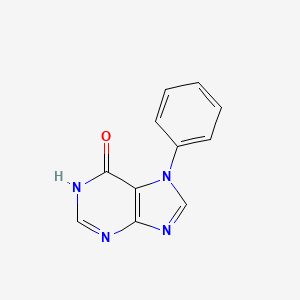
![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)
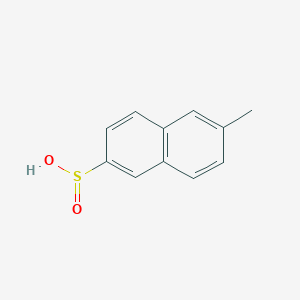

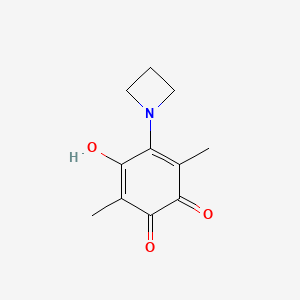
![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)

